molecular formula C17H19N3O2 B3880373 3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B3880373
M. Wt: 297.35 g/mol
InChI Key: SLGWAAVREWMFEC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated compounds under various conditions to produce the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperone BIP, and decrease apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Biological Activity

The compound 3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a member of the pyrazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4OC_{17}H_{20}N_{4}O. The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a methoxyphenyl group, which is believed to influence its biological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight284.37 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Log P (octanol-water)Not available

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. In particular, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found to induce apoptosis and inhibit cell migration. The IC50 value was determined to be approximately 15 µM, indicating potent activity against this breast cancer cell line .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it targets:

  • EGFR and VGFR2 : The compound has been shown to inhibit these receptors, which play crucial roles in tumor growth and angiogenesis.
  • Cell Cycle Regulation : It disrupts the normal cell cycle progression leading to increased DNA fragmentation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also exhibited antimicrobial activity against various pathogens. Preliminary studies suggest that it may be effective against both bacterial and fungal strains.

Table 2: Antimicrobial Activity Summary

PathogenActivityMethod Used
Staphylococcus aureusInhibitedDisk diffusion assay
Escherichia coliModerate inhibitionMIC determination
Candida albicansEffectiveZone of inhibition

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-4-5-13-10-15(21)20-17(18-13)16(11(2)19-20)12-6-8-14(22-3)9-7-12/h6-10,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGWAAVREWMFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325624
Record name 3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

419551-46-5
Record name 3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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